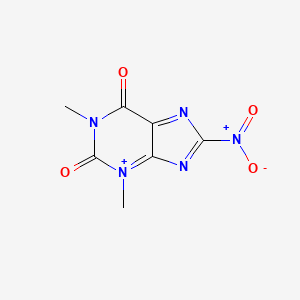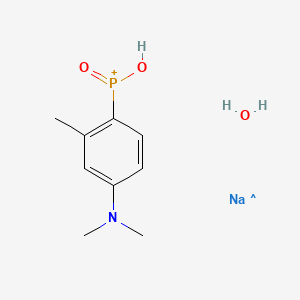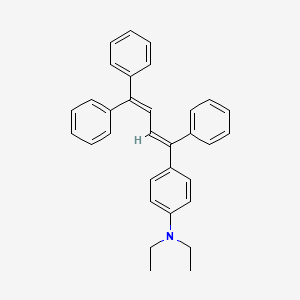
Methyl 2-(6-hydroxy-7-methyl-1-benzofuran-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-hydroxy-7-methyl-1-benzofuran-2-yl)acetate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(6-hydroxy-7-methyl-1-benzofuran-2-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis due to its efficiency and reduced reaction times . This method is particularly useful for producing large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(6-hydroxy-7-methyl-1-benzofuran-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.
Reduction: This reaction can modify the compound’s structure, potentially altering its biological properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce halogenated compounds.
Scientific Research Applications
Methyl 2-(6-hydroxy-7-methyl-1-benzofuran-2-yl)acetate has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex benzofuran derivatives.
Industry: It is used in the production of pharmaceuticals and other chemical products due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(6-hydroxy-7-methyl-1-benzofuran-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes and disrupt cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its structure.
Comparison with Similar Compounds
Benzofuran: The parent compound, which shares the core structure but lacks specific functional groups.
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
Angelicin: Another benzofuran derivative with similar biological activities.
Uniqueness: Methyl 2-(6-hydroxy-7-methyl-1-benzofuran-2-yl)acetate is unique due to its specific functional groups, which confer distinct biological activities and chemical properties. Its methyl and hydroxy groups enhance its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 2-(6-hydroxy-7-methyl-1-benzofuran-2-yl)acetate |
InChI |
InChI=1S/C12H12O4/c1-7-10(13)4-3-8-5-9(16-12(7)8)6-11(14)15-2/h3-5,13H,6H2,1-2H3 |
InChI Key |
IQTPJKUXYQQUPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C2)CC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-[(4-chlorophenyl)methyl]-3,6-dihydro-](/img/structure/B12337162.png)

![2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12337171.png)
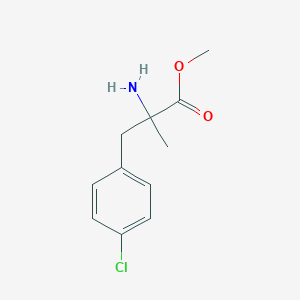
![2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)-](/img/structure/B12337185.png)
![(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B12337186.png)
![B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B12337191.png)
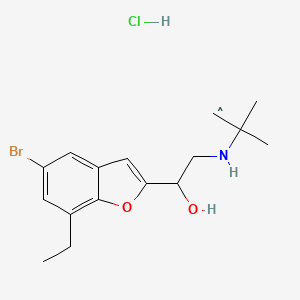
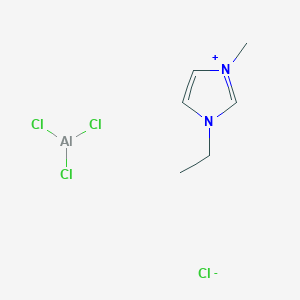

![4-[(1R)-1-aminobutyl]phenol](/img/structure/B12337218.png)
